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Compound of Interest

Compound Name: 2-Hexanol, 6-chloro-

Cat. No.: B8799766 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-

2-hexanol, tailored for researchers, scientists, and professionals in drug development. This

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, details the experimental protocols for acquiring such data, and

illustrates the analytical workflow.

Physicochemical Properties
6-chloro-2-hexanol is a chiral secondary alcohol with the chemical formula C₆H₁₃ClO. Its

structure contains a chlorine atom at the 6-position and a hydroxyl group at the 2-position of a

hexane chain.

Property Value Source

Molecular Formula C₆H₁₃ClO PubChem[1]

Molecular Weight 136.62 g/mol PubChem[1]

IUPAC Name 6-chlorohexan-2-ol Pharmaffiliates[2]

CAS Number 18804-33-6 Pharmaffiliates[2]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8799766?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/R_-6-Chloro-2-hexanol
https://pubchem.ncbi.nlm.nih.gov/compound/R_-6-Chloro-2-hexanol
https://www.pharmaffiliates.com/en/18804-33-6-6-chlorohexan-2-ol-pa2706632.html
https://www.pharmaffiliates.com/en/18804-33-6-6-chlorohexan-2-ol-pa2706632.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the expected spectroscopic data for 6-chloro-2-hexanol based

on typical chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 m 1H CH-OH

~3.5 t 2H CH₂-Cl

~1.8 m 2H
CH₂ adjacent to CH₂-

Cl

~1.5 m 4H Other CH₂ groups

~1.2 d 3H CH₃

Variable s 1H OH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~68 CH-OH

~45 CH₂-Cl

~38 CH₂ adjacent to CH-OH

~32 CH₂ adjacent to CH₂-Cl

~25 Other CH₂

~23 CH₃

Note: The exact chemical shifts can vary depending on the solvent and experimental

conditions. Key characterization techniques include both ¹H and ¹³C NMR to confirm the
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positions of the chloro and hydroxyl groups.[3]

Infrared (IR) Spectroscopy
Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3550-3200 Strong, Broad O-H stretch Alcohol

2960-2850 Strong C-H stretch Alkane

1470-1430 Medium C-H bend Alkane

1150-1050 Strong C-O stretch Secondary Alcohol

800-600 Strong C-Cl stretch Alkyl Halide

Mass Spectrometry (MS)
The mass spectrum of 6-chloro-2-hexanol would be expected to show a molecular ion peak

and characteristic fragmentation patterns.

m/z Interpretation

136/138
[M]⁺, Molecular ion peak (presence of ³⁵Cl and

³⁷Cl isotopes in a ~3:1 ratio)

101 [M-Cl]⁺

45 [CH₃CHOH]⁺

Confirmation of the molecular weight can be achieved through ESI-MS or EI-MS.[3]

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

liquid sample like 6-chloro-2-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Materials:

NMR spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., CDCl₃)

6-chloro-2-hexanol sample

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-2-hexanol in about 0.6-0.7

mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum.

Acquire the spectrum, typically requiring a larger number of scans than ¹H NMR.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Fourier-Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr)

6-chloro-2-hexanol sample

Pipette

Dry acetone for cleaning

Procedure:
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Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental interferences.

Sample Preparation (Neat Liquid):

Place one to two drops of the liquid 6-chloro-2-hexanol onto one salt plate.[4]

Carefully place the second salt plate on top to create a thin liquid film.[4]

Spectrum Acquisition:

Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.[4]

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands and their corresponding functional groups.

Compare the obtained spectrum with reference spectra if available.[4]

Cleaning: Clean the salt plates thoroughly with dry acetone and store them in a desiccator.[4]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or

Electrospray Ionization - ESI)

Inlet system (e.g., Gas Chromatography - GC, or direct infusion)

6-chloro-2-hexanol sample

Solvent (e.g., methanol or acetonitrile for ESI)
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Procedure (using GC-MS with EI):

Sample Preparation: Prepare a dilute solution of 6-chloro-2-hexanol in a volatile solvent

compatible with the GC system (e.g., dichloromethane or hexane).

Instrument Setup:

Set the GC parameters (injection volume, inlet temperature, oven temperature program,

column type) to achieve good separation.

Set the MS parameters (ionization energy, mass range, scan speed). For EI, a standard

ionization energy of 70 eV is typically used.

Analysis:

Inject the sample into the GC-MS system.

The compound will be separated by the GC column and then enter the mass

spectrometer.

Data Analysis:

Analyze the mass spectrum of the peak corresponding to 6-chloro-2-hexanol.

Identify the molecular ion peak and major fragment ions.

The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be visible for chlorine-containing

fragments.

Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical

experimental workflow.

Caption: Logical relationship between spectroscopic techniques and structural information.

Caption: General experimental workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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